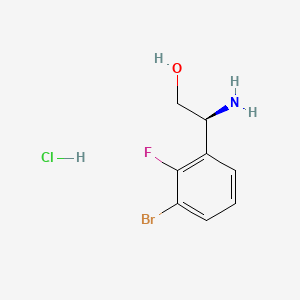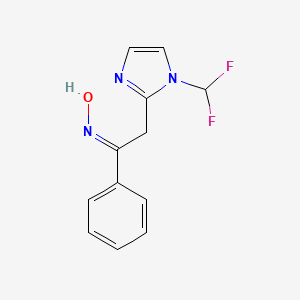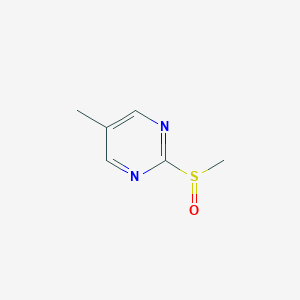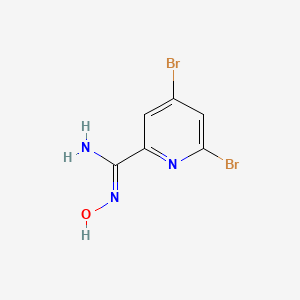
4,6-Dibromo-N-hydroxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C₆H₅Br₂N₃O and a molecular weight of 294.93 g/mol . This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a picolinimidamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,6-Dibromo-N-hydroxypicolinimidamide typically involves the bromination of picolinimidamide derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels . Industrial production methods may involve large-scale bromination processes with stringent safety and environmental controls to manage the reactivity of bromine.
Analyse Chemischer Reaktionen
4,6-Dibromo-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dibromo groups into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromo-N-hydroxypicolinimidamide can be compared with other brominated picolinimidamide derivatives. Similar compounds include:
- 4-Bromo-N-hydroxypicolinimidamide
- 6-Bromo-N-hydroxypicolinimidamide
- 4,6-Dichloro-N-hydroxypicolinimidamide
These compounds share structural similarities but differ in their bromination patterns and chemical properties.
Eigenschaften
Molekularformel |
C6H5Br2N3O |
|---|---|
Molekulargewicht |
294.93 g/mol |
IUPAC-Name |
4,6-dibromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |
InChI-Schlüssel |
BMTXJPRJVLLJOY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=C(N=C1/C(=N/O)/N)Br)Br |
Kanonische SMILES |
C1=C(C=C(N=C1C(=NO)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


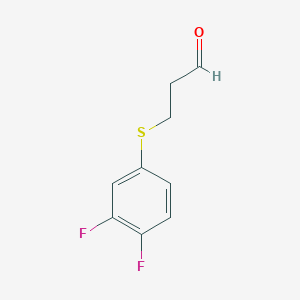
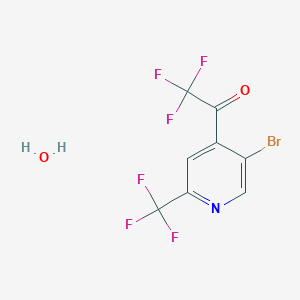
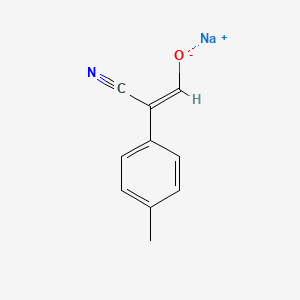
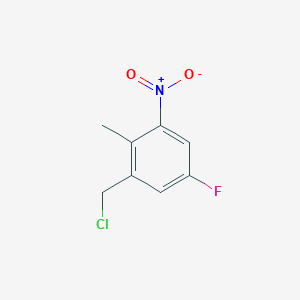

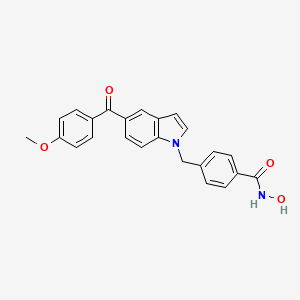
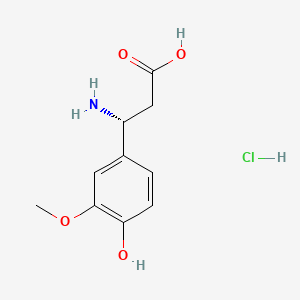
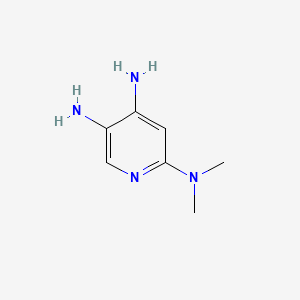
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)
